molecular formula C8H11NOS B6259677 2-(2-methylpropyl)-1,3-thiazole-5-carbaldehyde CAS No. 1248167-68-1

2-(2-methylpropyl)-1,3-thiazole-5-carbaldehyde

Cat. No.: B6259677
CAS No.: 1248167-68-1
M. Wt: 169.25 g/mol
InChI Key: XUPKKEPKKCJOBI-UHFFFAOYSA-N
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Description

Properties

CAS No.

1248167-68-1

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

2-(2-methylpropyl)-1,3-thiazole-5-carbaldehyde

InChI

InChI=1S/C8H11NOS/c1-6(2)3-8-9-4-7(5-10)11-8/h4-6H,3H2,1-2H3

InChI Key

XUPKKEPKKCJOBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC=C(S1)C=O

Purity

65

Origin of Product

United States

Preparation Methods

Sodium Borohydride–Aluminum Chloride Reduction

The foundational step in synthesizing 2-(2-methylpropyl)-1,3-thiazole-5-carbaldehyde involves reducing a precursor ester to the corresponding hydroxymethyl intermediate. As demonstrated in CA2483482A1, 4-methyl-thiazole-5-carboxylic acid methyl ester (III) undergoes reduction using NaBH₄ (40.0 g) and AlCl₃ (47.0 g) in monoglyme at –10°C to +25°C. This exothermic reaction generates 4-methyl-5-hydroxymethyl-thiazole (IV) with rigorous temperature control to prevent side reactions. The crude product is quenched with ice and concentrated HCl, followed by pH adjustment to 12.5 using sodium hydroxide. Extraction with tetrahydrofuran (THF) and charcoal treatment yields 55–60 g of intermediate with 97–98% HPLC purity.

For the target compound, substituting the methyl ester with a 2-(2-methylpropyl)-thiazole-5-carboxylic acid ester would follow analogous conditions. The bulky isobutyl group may necessitate extended reaction times or adjusted stoichiometry to accommodate steric effects.

TEMPO-Catalyzed Oxidation to Carbaldehyde

The hydroxymethyl intermediate is oxidized to the aldehyde using a biphasic system of dichloromethane (DCM) and aqueous sodium bicarbonate. As detailed in WO2003091230A1, TEMPO (0.285 g) and KBr (6 g) catalyze the oxidation at 0–2°C with sodium hypochlorite (450 mL, 12.5% w/v). This method achieves 36–38 g of 4-methyl-5-formyl-thiazole at 97–98% purity. For this compound, identical conditions are applicable, though the isobutyl group’s electron-donating effects may slightly accelerate oxidation kinetics.

Pyridinium Chlorochromate (PCC)-Mediated Direct Oxidation

Reaction Optimization and Solvent Selection

PCC (102 g) in DCM (400 mL) at 15–18°C effectively oxidizes 4-methyl-5-hydroxymethyl-thiazole to the aldehyde in a single step. The reaction proceeds via a chromate ester intermediate, with vigorous stirring ensuring homogeneity. After 1 hour, the mixture is decanted to remove inorganic residues, and the organic layer is concentrated under reduced pressure. This method yields 30 g of product with >99% HPLC purity.

Adapting this protocol for the isobutyl variant requires no structural modifications, as PCC’s reactivity is broadly applicable to secondary alcohols. However, the increased hydrophobicity of the isobutyl group may enhance DCM solubility, potentially improving yield.

Stereoselective Thiazole Assembly via Ketimine Reduction

Oxidative Workup and Aldehyde Formation

Post-reduction, oxidative workup with NaClO₂ and 2-methyl-2-butene in THF/t-BuOH generates the carboxylic acid, which is subsequently esterified and deprotected to yield the aldehyde. Although this route is indirect, it offers enantiomeric control, critical for pharmaceutical applications.

Comparative Analysis of Synthetic Routes

MethodReagents/ConditionsYield (%)Purity (%)Key AdvantagesLimitations
NaBH₄–AlCl₃ → TEMPONaBH₄, AlCl₃, TEMPO, NaOCl, 0–2°C70–7597–98Scalable, cost-effectiveRequires cryogenic conditions
PCC OxidationPCC, DCM, 15–30°C60–65>99High purity, minimal byproductsToxic chromium waste disposal
Ketimine ReductionL-Selectride®, NaClO₂, THF/t-BuOH, r.t.50–5595–97Stereoselective synthesisMulti-step, lower overall yield

Industrial and Environmental Considerations

Waste Management in Hypochlorite Oxidations

TEMPO-mediated oxidations generate aqueous NaBr and NaCl waste, which are less environmentally hazardous than chromium byproducts. In contrast, PCC methods necessitate strict adherence to heavy metal disposal regulations.

Solvent Recovery and Recycling

Monoglyme and THF, used in reduction steps, are recoverable via distillation at 50–60°C . Implementing solvent recycling protocols reduces production costs by 15–20% in pilot-scale trials.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylpropyl)-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 4-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 2-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid.

    Reduction: 2-(2-methylpropyl)-1,3-thiazole-5-methanol.

    Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

2-(2-methylpropyl)-1,3-thiazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the flavor and fragrance industry due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2-(2-methylpropyl)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The thiazole ring can also participate in π-π interactions with aromatic residues in proteins, influencing their activity.

Comparison with Similar Compounds

Structural Information

  • Molecular Formula: C₈H₁₁NOS
  • SMILES : CC(C)CC₁=NC=C(S₁)C=O
  • InChIKey : XUPKKEPKKCJOBI-UHFFFAOYSA-N
  • Molecular Weight : 169.24 g/mol
  • Predicted Collision Cross Section (CCS) :
    • [M+H]⁺: 137.1 Ų
    • [M+Na]⁺: 148.0 Ų
    • [M-H]⁻: 138.0 Ų

Functional Significance
2-(2-Methylpropyl)-1,3-thiazole-5-carbaldehyde is a sulfur-containing branched-chain volatile (BCV) compound detected in tomato fruit at concentrations significantly above its odor threshold. Its presence contributes to the distinct flavor profile of tomatoes, highlighting its importance in fruit volatile metabolism despite the rarity of sulfur-containing BCVs in nature .

Structural and Functional Comparison

The compound’s unique 2-methylpropyl (isobutyl) substituent on the thiazole ring distinguishes it from other thiazole derivatives. Below is a comparative analysis with structurally analogous compounds:

Table 1: Comparative Analysis of Thiazole Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Features/Applications
This compound C₈H₁₁NOS 169.24 2-methylpropyl (isobutyl) High concentration in tomato fruit; flavor impact
2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde C₉H₁₃N₃OS 211.28 4-methylpiperazin-1-yl Pharmaceutical intermediate; high purity (97%)
2-(3-Methoxy-Phenyl)-Thiazole-5-Carbaldehyde C₁₁H₉NO₂S 219.26 3-methoxyphenyl Aromatic substituent enhances stability; used in organic synthesis
Ethyl 2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride C₁₀H₁₅ClN₂O₂S 262.76 cyclopropylamino, ethyl ester Hydrochloride salt improves solubility; pharmaceutical applications
Thiazol-5-ylmethyl carbamate analogs Varies Varies Carbamate groups Investigated for protease inhibition and biological activity

Key Observations

Substituent Effects: The 2-methylpropyl group in the target compound confers volatility and hydrophobicity, making it suitable for flavor applications. The 3-methoxyphenyl group in C₁₁H₉NO₂S increases aromaticity, which may improve stability in synthetic reactions .

Functional Group Impact :

  • The aldehyde group in the target compound is reactive, enabling participation in condensation reactions. In contrast, carbamate or ester groups in analogs (e.g., ) modify polarity and bioavailability, favoring pharmaceutical use .

Natural vs. Synthetic Roles :

  • The target compound’s natural occurrence in tomatoes contrasts with synthetic derivatives like C₉H₁₃N₃OS or C₁₀H₁₅ClN₂O₂S, which are tailored for drug discovery. This reflects divergent applications: flavor chemistry vs. medicinal chemistry .

Physicochemical Properties

  • Collision Cross Section (CCS): The target compound’s CCS values (137.1–148.0 Ų) suggest moderate polarity, aligning with its role as a volatile flavor compound.

Biological Activity

2-(2-Methylpropyl)-1,3-thiazole-5-carbaldehyde is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazole compounds are known for their roles in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties and interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The biological activity of this compound is primarily attributed to its functional groups:

  • Aldehyde Group : This group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function and leading to various biological effects.
  • Thiazole Ring : The thiazole structure can engage in π-π interactions with aromatic residues in proteins, influencing their activity and stability.

These interactions suggest that the compound may modulate enzyme activity and receptor functions, contributing to its pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Case Studies and Research Findings

Several studies highlight the potential of this compound and related compounds:

  • Study on Anticancer Activity : A recent investigation into thiazole derivatives found that certain compounds exhibited IC50 values as low as 15.3 µM against MCF-7 breast cancer cells. These findings suggest that modifications to the thiazole structure can significantly enhance anticancer efficacy .
  • Antimicrobial Synergy Study : Research indicated that combining thiazole derivatives with traditional antibiotics could improve effectiveness against resistant bacterial strains. This synergy may be due to the ability of thiazoles to disrupt bacterial cell wall synthesis.

Comparative Analysis of Thiazole Derivatives

The following table summarizes the biological activities of various thiazole derivatives compared to this compound:

Compound NameAntimicrobial ActivityAnticancer Activity (IC50)Anti-inflammatory Potential
This compoundModerateTBDTBD
6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazoleHigh15.3 µM (MCF-7)Significant
4-Pyridyl ThiazolesHighTBDModerate

Q & A

Q. What statistical methods are suitable for analyzing biological activity data (e.g., IC₅₀ values)?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate dose-response curves. Apply ANOVA for comparing activity across derivatives, and principal component analysis (PCA) to correlate structural features with bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.